molecular formula C18H20ClN3O2 B11220279 N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11220279
M. Wt: 345.8 g/mol
InChI Key: AKYGLPCSTYNVGG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group and a hexahydro-cyclohepta[c]pyridazin-2-yl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenyl Intermediate: The starting material, 3-chloro-4-methylphenylamine, is reacted with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the hexahydro-cyclohepta[c]pyridazin-2-yl moiety. This step often involves the use of strong acids or bases as catalysts.

    Final Coupling: The final step involves coupling the cyclized intermediate with the phenylacetamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.

    Catalyst Use: Employing catalysts to enhance reaction efficiency.

    Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of a chlorinated phenyl group and a hexahydro-cyclohepta[c]pyridazin-2-yl moiety makes it distinct from other similar compounds, potentially offering unique advantages in various applications.

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H20ClN3O2/c1-12-7-8-14(10-15(12)19)20-17(23)11-22-18(24)9-13-5-3-2-4-6-16(13)21-22/h7-10H,2-6,11H2,1H3,(H,20,23)

InChI Key

AKYGLPCSTYNVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)Cl

Origin of Product

United States

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